molecular formula C12H14N2O B1276078 2-Piperidin-3-yl-1,3-benzoxazole CAS No. 754126-86-8

2-Piperidin-3-yl-1,3-benzoxazole

Cat. No.: B1276078
CAS No.: 754126-86-8
M. Wt: 202.25 g/mol
InChI Key: MNJITFGKRQIUJN-UHFFFAOYSA-N
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Description

2-Piperidin-3-yl-1,3-benzoxazole is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Estimation

The compound has been used in the synthesis and biological estimation of derivatives as potential α1-AR antagonists. Specifically, 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine derivatives have been synthesized and evaluated for their α1-AR antagonistic activities (Li et al., 2008).

Molecular Structure Analysis

3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, a related compound, has been analyzed for its molecular structure, vibrational frequencies, and infrared intensities using HF and DFT methods. This study involved measuring FT-IR spectra in the solid state and observing different stable conformers (Taşal et al., 2009).

Antimicrobial Activity

A series of 2-piperidin-4-yl-benzimidazoles have been synthesized and evaluated for their antibacterial activities. These compounds are effective against both Gram-positive and Gram-negative bacteria and represent a new class of potential antibacterial agents (He et al., 2003).

Pharmacological Evaluation

Piperidine-substituted benzoxazole derivatives have been synthesized and pharmacologically evaluated as multi-target antipsychotics. These compounds exhibit high affinities for various receptors and show promising potential as multi-target antipsychotic treatments (Huang et al., 2015).

Inhibitory Activities

3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives have been identified as novel inhibitors for G-protein-coupled receptor kinase-2 and -5, offering potential therapeutic applications for cardiovascular disease (Cho et al., 2013).

Safety and Hazards

The safety information for “2-Piperidin-3-yl-1,3-benzoxazole” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation .

Future Directions

Piperidines are significant in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential pharmaceutical applications of “2-Piperidin-3-yl-1,3-benzoxazole” and its derivatives.

Properties

IUPAC Name

2-piperidin-3-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJITFGKRQIUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754126-86-8
Record name 2-(piperidin-3-yl)-1,3-benzoxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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